2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole
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Overview
Description
2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a tert-butyl group attached to a benzyl sulfanyl moiety, along with chloro and fluoro substituents on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents such as thionyl chloride (SOCl₂) and fluorinating agents like Selectfluor.
Attachment of the Benzyl Sulfanyl Group: The benzyl sulfanyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a benzyl halide (e.g., benzyl chloride) with a thiol derivative (e.g., tert-butylthiol) in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon with hydrogen gas.
Nucleophiles: Amines, thiols.
Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and ethanol.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Benzoxazoles: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for the development of new pharmaceuticals due to its unique structural features.
Industry: Potential use in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Tert-butyl)benzyl]sulfanyl}-5-fluoro-1,3-benzoxazole: Lacks the chloro substituent, which may affect its chemical reactivity and biological activity.
2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-1,3-benzoxazole: Lacks the fluoro substituent, which may influence its pharmacokinetic properties.
2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-methyl-1,3-benzoxazole: Contains a methyl group instead of a fluoro group, potentially altering its chemical and biological properties.
Uniqueness
The combination of chloro and fluoro substituents in 2-{[4-(Tert-butyl)benzyl]sulfanyl}-7-chloro-5-fluoro-1,3-benzoxazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-7-chloro-5-fluoro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c1-18(2,3)12-6-4-11(5-7-12)10-23-17-21-15-9-13(20)8-14(19)16(15)22-17/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRBDMIHKHIOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(O2)C(=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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